N-(3,5-DIMETHOXYBENZYL)-N-[3-(TRIFLUOROMETHYL)BENZYL]AMINE
Description
N-(3,5-Dimethoxybenzyl)-N-[3-(trifluoromethyl)benzyl]amine is a substituted benzylamine derivative featuring two distinct aromatic moieties: a 3,5-dimethoxybenzyl group and a 3-(trifluoromethyl)benzyl group. The compound’s structure combines electron-donating methoxy groups with the electron-withdrawing trifluoromethyl group, which imparts unique physicochemical properties.
Properties
IUPAC Name |
N-[(3,5-dimethoxyphenyl)methyl]-1-[3-(trifluoromethyl)phenyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3NO2/c1-22-15-7-13(8-16(9-15)23-2)11-21-10-12-4-3-5-14(6-12)17(18,19)20/h3-9,21H,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPODWYHABMDXQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CNCC2=CC(=CC=C2)C(F)(F)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be contextualized by comparing it to analogous N,N-disubstituted amines documented in recent literature and patents. Key comparisons include:
Structural Analogues and Physicochemical Properties
A comparison of substituent effects on molecular weight, synthetic yield, and chromatographic behavior is summarized below:
*Estimated based on formula; †Calculated from C₂₉H₃₃F₆N₅O; ‡From C₁₅H₁₁F₆N₂; §From C₂₄H₂₅F₆N₅OS.
Key Observations:
- Substituent Effects on Lipophilicity: The trifluoromethyl group increases hydrophobicity and metabolic stability compared to methoxy groups. For instance, Compound 41 (with two CF₃ groups) exhibits a higher HPLC retention time (8.335 min) than methoxy-rich analogs, suggesting greater lipophilicity .
- Synthetic Yields: The target compound’s absence of sterically bulky groups (e.g., isopropyl in Compound 41) may theoretically improve synthetic yields compared to analogs requiring multi-step functionalization (e.g., 73.6% for Compound 37 vs. 70.5% for Compound 40) .
- Electron-Donating vs.
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